2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one

Catalog No.
S13157455
CAS No.
69577-10-2
M.F
C13H16N2OS
M. Wt
248.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2...

CAS Number

69577-10-2

Product Name

2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)-1,2-benzothiazol-3-one

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

InChI

InChI=1S/C13H16N2OS/c16-13-11-5-1-2-6-12(11)17-15(13)10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2

InChI Key

UOWPTFYGZGEOLW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3S2

2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one is a chemical compound with the molecular formula C13H16N2OSC_{13}H_{16}N_{2}OS and a molecular weight of approximately 248.34 g/mol. It features a benzisothiazole core, which is a bicyclic structure containing both benzene and thiazole rings. The compound is characterized by the presence of a pyrrolidinyl group, which contributes to its unique chemical properties and potential biological activities. The compound is also known by its CAS number, 69577-10-2, and has an InChI key of UOWPTFYGZGEOLW-UHFFFAOYSA-N .

The chemical reactivity of 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one can be explored through various synthetic pathways. The compound can undergo electrophilic substitution reactions due to the electron-rich nature of the benzene ring. Additionally, nucleophilic attacks can occur at the carbonyl group or the sulfur atom in the thiazole ring, leading to diverse derivatives. The compound's interactions with different reagents can also be studied to identify potential functionalization routes.

Research indicates that 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one exhibits notable biological activity, particularly as an antimicrobial agent. It has shown efficacy against various strains of bacteria and fungi, making it a candidate for applications in pharmaceuticals and biocides. The biological mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The synthesis of 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes:

  • Formation of Benzisothiazole: Starting from commercially available precursors such as 2-aminobenzenethiol and appropriate aldehydes or ketones.
  • Pyrrolidinyl Substitution: Introducing the pyrrolidinyl group through nucleophilic substitution reactions.
  • Purification: Employing techniques like recrystallization or chromatography to isolate the desired compound.

These steps can be optimized based on specific laboratory conditions and desired yields.

The applications of 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one are diverse:

  • Pharmaceuticals: As an antimicrobial agent in drug formulations.
  • Agriculture: Used as a biocide in agricultural products to control microbial growth.
  • Industrial Uses: Employed in formulations for paints, adhesives, and coatings due to its preservative properties .

Interaction studies involving 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one focus on its compatibility with other compounds and its mechanism of action against pathogens. These studies are crucial for understanding how this compound can be effectively utilized in combination therapies or formulations without adverse interactions.

Several compounds share structural similarities with 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one:

Compound NameStructure TypeBiological Activity
1,2-Benzisothiazol-3(2H)-oneBenzisothiazoleAntimicrobial
BenzothiazoleThiazole derivativeAntifungal
1,3-BenzodioxoleDioxole derivativeAntimicrobial

Uniqueness

The uniqueness of 2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one lies in its specific pyrrolidinyl substitution, which enhances its biological activity compared to other similar compounds. This modification potentially alters its pharmacokinetic properties and expands its application range in both pharmaceuticals and industrial settings.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

248.09833431 g/mol

Monoisotopic Mass

248.09833431 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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